
Methyl 6-aminoisoquinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminoisoquinoline-1-carboxylate is a chemical compound with the following structure:
Methyl 6-aminoisoquinoline-1-carboxylate
It belongs to the class of isoquinoline derivatives and is characterized by an amino group (NH₂) at position 6 and a carboxylate group (COOCH₃) at position 1 of the isoquinoline ring. This compound exhibits interesting properties and has found applications in various fields.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of Methyl 6-aminoisoquinoline-1-carboxylate. One common approach involves the reaction of 6-chloroisoquinoline with methylamine followed by esterification with methanol. The reaction proceeds as follows:
- The intermediate is then esterified with methanol to yield this compound.
6-Chloroisoquinoline: reacts with to form the .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial for efficient production.
Chemical Reactions Analysis
Methyl 6-aminoisoquinoline-1-carboxylate undergoes various chemical reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products: The major products depend on the specific reaction conditions and functional groups involved.
Scientific Research Applications
Methyl 6-aminoisoquinoline-1-carboxylate has diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on potential therapeutic properties, including anticancer or antimicrobial effects.
Industry: It may find use in the development of new materials or pharmaceuticals.
Mechanism of Action
The exact mechanism by which Methyl 6-aminoisoquinoline-1-carboxylate exerts its effects depends on its specific application. It likely interacts with cellular pathways, affecting gene expression, protein function, or signaling cascades.
Comparison with Similar Compounds
Methyl 6-aminoisoquinoline-1-carboxylate can be compared with related compounds, such as methyl 1-aminoisoquinoline-6-carboxylate (CAS#: 1256787-46-8) and other isoquinoline derivatives. Highlighting its uniqueness involves considering factors like reactivity, selectivity, and biological activity .
Remember that this compound’s applications continue to evolve as scientific research progresses
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 6-aminoisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,12H2,1H3 |
InChI Key |
KLEFHOHGNJSSBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



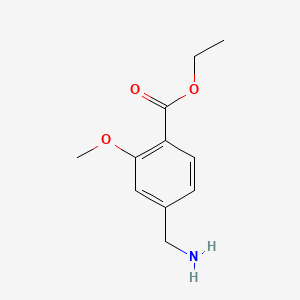

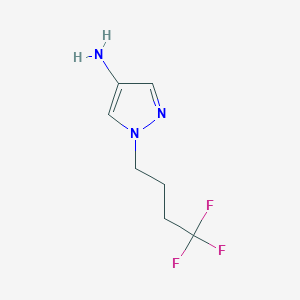
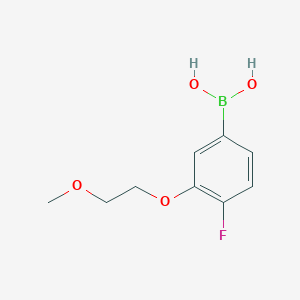
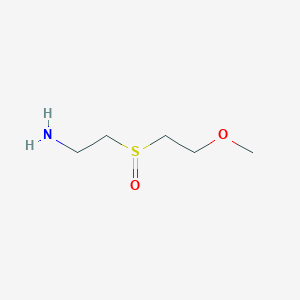
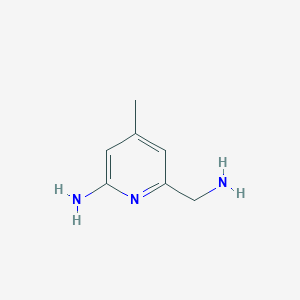
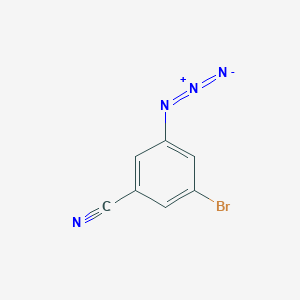
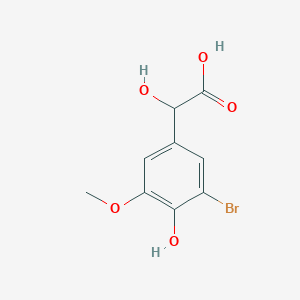
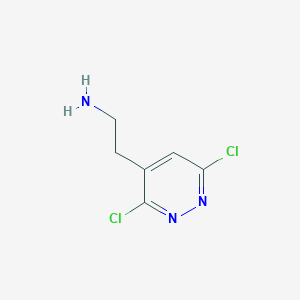

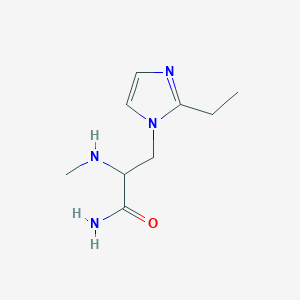
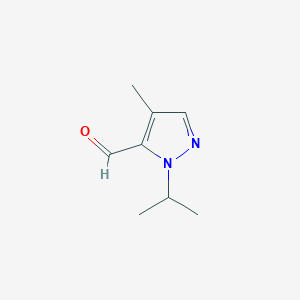
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
